6-(3-Aminocarbonylphenyl)picolinic acid
Description
6-(3-Aminocarbonylphenyl)picolinic acid is a derivative of picolinic acid (2-pyridinecarboxylic acid), characterized by a 3-carbamoylphenyl substituent at the 6-position of the pyridine ring. This structure combines the chelating properties of picolinic acid with the hydrogen-bonding and steric effects of the carbamoylphenyl group.
Such derivatives are synthesized via coupling reactions, as seen in related compounds (e.g., 6-(Benzylcarbamoyl)picolinic acid, 87% yield) .
Properties
IUPAC Name |
6-(3-carbamoylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-4-1-3-8(7-9)10-5-2-6-11(15-10)13(17)18/h1-7H,(H2,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEMVGIWOZMIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminocarbonylphenyl)picolinic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium on carbon (Pd/C) and potassium carbonate (K2CO3), are often used to facilitate these reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale oxidation processes, such as the use of potassium permanganate (KMnO4) to oxidize 2-methylpyridine to picolinic acid, followed by further functionalization to introduce the aminocarbonylphenyl group .
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminocarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aminocarbonyl group.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(3-Aminocarbonylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-Aminocarbonylphenyl)picolinic acid involves its ability to bind to specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and anticancer activities, where it disrupts viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Carbamoyl Substituents
The carbamoyl group’s position and substituents significantly influence physicochemical and biological properties. Key examples include:
| Compound Name | Substituent (R) | Yield (%) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 6-(Benzylcarbamoyl)picolinic acid | Benzyl | 87 | 255.08 | NDM-1 inhibition; high yield |
| 6-(Phenethylcarbamoyl)picolinic acid | Phenethyl | 72 | 269.10 | Enhanced hydrophobicity |
| 6-((4-Methoxyphenyl)carbamoyl)picolinic acid | 4-Methoxyphenyl | 68 | 285.08 | Electron-donating group improves solubility |
| 6-(Isopropylcarbamoyl)picolinic acid | Isopropyl | 74 | 208.09 | Compact substituent; moderate yield |
| Hypothetical: 6-(3-Aminocarbonylphenyl)picolinic acid | 3-Carbamoylphenyl | N/A | 258.22* | Predicted high polarity, NDM-1 binding |
*Calculated molecular weight based on formula C₁₃H₁₀N₂O₃.
Key Observations :
- Substituent Size : Bulky groups (e.g., benzyl) correlate with higher yields (87%) due to stabilized intermediates , while smaller substituents (e.g., isopropyl) show moderate yields (74%) .
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy) increase solubility, whereas electron-withdrawing groups (e.g., carbamoyl) enhance metal-binding affinity to MBLs .
- Biological Activity : Carbamoyl derivatives inhibit NDM-1 by coordinating the active-site zinc ions, with aromatic substituents (e.g., benzyl) providing π-π stacking interactions .
Aryl-Substituted Picolinic Acids
Aryl groups at the 6-position modulate steric and electronic properties:
| Compound Name | Substituent (R) | Key Properties |
|---|---|---|
| 6-(4-Methoxyphenyl)picolinic acid | 4-Methoxyphenyl | Harmful by inhalation; used in drug design |
| 6-(2-Chlorophenyl)picolinic acid | 2-Chlorophenyl | Toxic; requires stringent safety protocols |
| 6-(3-Methoxyphenyl)picolinic acid | 3-Methoxyphenyl | Moderate solubility in organic solvents |
| 6-(3-Aminophenyl)picolinic acid | 3-Aminophenyl | High reactivity due to free -NH₂ group |
Key Observations :
Phosphonomethyl and Sulfonamido Derivatives
Alternative functional groups provide distinct properties:
| Compound Name | Functional Group | Yield (%) | Application |
|---|---|---|---|
| 4-(Phenyl)-6-(phosphonomethyl)picolinic acid | Phosphonomethyl | 71 | Chelating agent for metal ions |
| 6-((Methylsulfonyl)methyl)picolinic acid | Methylsulfonylmethyl | N/A | Improved metabolic stability |
Key Observations :
- Phosphonomethyl Groups: Enhance metal chelation, critical for MBL inhibition .
- Sulfonamido Groups : Increase metabolic stability but may reduce solubility .
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